AL-8810

Descripción general

Descripción

Actúa como un antagonista selectivo del receptor prostanóide FPEstos compuestos juegan papeles significativos en varios procesos fisiológicos, incluyendo la inflamación, la regulación de la presión arterial y la contracción del músculo liso .

Aplicaciones Científicas De Investigación

AL-8810 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto de referencia en el estudio de los antagonistas del receptor prostanóide.

Biología: Investigado por su papel en la modulación de las respuestas inflamatorias y la contracción del músculo liso.

Medicina: Explorado por posibles aplicaciones terapéuticas en condiciones como el glaucoma, donde ayuda a reducir la presión intraocular.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores prostanóides

Mecanismo De Acción

AL-8810 ejerce sus efectos uniéndose selectivamente al receptor prostanóide FP, bloqueando así la acción de la prostaglandina F2α natural. Esta inhibición previene la activación de la fosfolipasa C (PLC), lo que a su vez reduce la producción de diacilglicerol e inositol trisfosfato. Estas moléculas son cruciales para el aumento de los niveles de calcio intracelular que conducen a la contracción del músculo liso y otras respuestas fisiológicas .

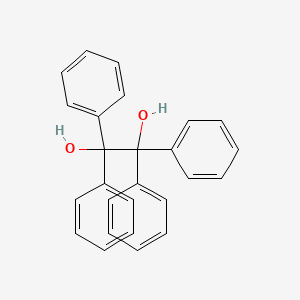

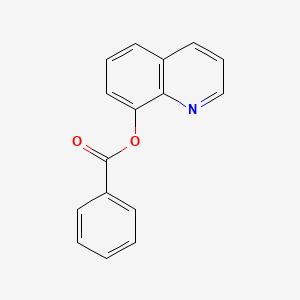

Compuestos similares:

Fluprostenol: Un potente agonista del receptor FP.

Bimatoprost: Un agonista del receptor FP utilizado en el tratamiento del glaucoma.

Travoprost: Otro agonista del receptor FP con aplicaciones similares

Comparación: this compound es único en su acción antagonista selectiva sobre el receptor FP, mientras que los compuestos similares mencionados anteriormente son agonistas. Esto hace que this compound sea particularmente valioso en entornos de investigación donde se desea la inhibición del receptor FP. Su capacidad para bloquear selectivamente el receptor sin efectos fuera del blanco significativos destaca su especificidad y sus posibles beneficios terapéuticos .

Análisis Bioquímico

Biochemical Properties

AL-8810 interacts with the FP receptor, a G-protein-coupled receptor that is sensitive to prostaglandin F2α . The compound exhibits antagonist properties at the FP receptor, as measured by the inhibition of fluprostenol-stimulated phosphatidylinositol turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hippocampal swelling and improve neurological deficit scores in mice after controlled cortical impact, a model of traumatic brain injury . It also attenuates gliosis and microglial activation in selected brain regions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor and inhibiting the activity of the potent FP receptor agonist fluprostenol . This results in a decrease in phosphatidylinositol turnover, indicating that this compound acts as a competitive antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at 24 and 48 hours after controlled cortical impact in mice .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a single post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at both tested time points 24 and 48 hours after controlled cortical impact in mice, whereas the effect of a single 1 mg/kg dose was not significant .

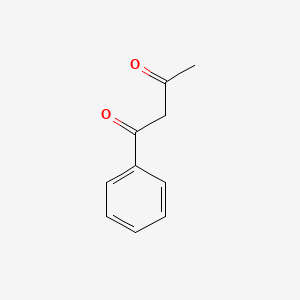

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well characterized. As a prostaglandin F2a analog, it is likely involved in the metabolism of arachidonic acid, which is a major substrate for the synthesis of prostaglandins .

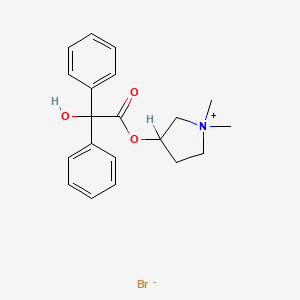

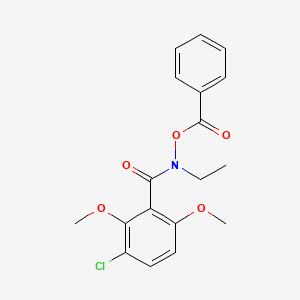

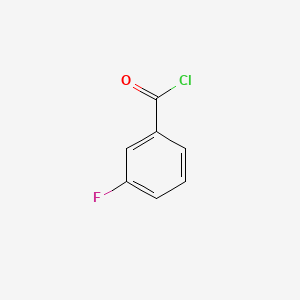

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de AL-8810 implica múltiples pasos, comenzando con los derivados adecuados de indanilo y prostaglandinaLas condiciones de reacción típicamente involucran el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) para alcanzar los niveles de pureza requeridos. El compuesto se almacena bajo nitrógeno a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: AL-8810 experimenta varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en this compound pueden oxidarse para formar cetonas o ácidos carboxílicos.

Reducción: Los dobles enlaces en la estructura del ácido prostadienoico pueden reducirse para formar derivados saturados.

Sustitución: El grupo flúor puede sustituirse con otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.

Sustitución: Reactivos nucleófilos como metóxido de sodio o hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .

Comparación Con Compuestos Similares

Fluprostenol: A potent FP receptor agonist.

Bimatoprost: An FP receptor agonist used in the treatment of glaucoma.

Travoprost: Another FP receptor agonist with similar applications

Comparison: AL-8810 is unique in its selective antagonistic action on the FP receptor, whereas the similar compounds mentioned above are agonists. This makes this compound particularly valuable in research settings where inhibition of the FP receptor is desired. Its ability to selectively block the receptor without significant off-target effects highlights its specificity and potential therapeutic benefits .

Propiedades

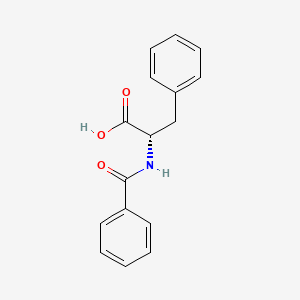

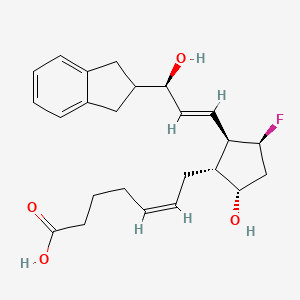

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSXBKKVNOOIX-JTGCGUAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017217 | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246246-19-5 | |

| Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL 8810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-8810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.